N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound with significant pharmacological potential. This compound is primarily recognized as a c-Met kinase inhibitor, which plays a crucial role in various cellular processes, including proliferation and survival. The structural components of this compound include a benzodioxin moiety, a triazolo-pyridazine core, and a piperidine ring, which contribute to its biological activity and specificity.
The compound has been referenced in various scientific studies and patents, highlighting its synthesis and potential applications in drug development. Notably, it has been characterized through X-ray crystallography to elucidate its binding interactions with c-Met kinase.
This compound falls under the category of small-molecule inhibitors and is classified as a kinase inhibitor due to its action on the c-Met pathway. It is also related to other compounds that exhibit similar structural features and biological activities.
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves several key steps:
The synthesis often employs solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as reaction media, with bases such as lithium hydride or sodium hydride facilitating the formation of the desired bonds. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
The compound's molecular formula is , with a molecular weight of approximately 356.43 g/mol. Its structure includes functional groups that are critical for its biological activity.
The compound is primarily involved in biochemical reactions where it acts as an inhibitor of c-Met kinase. This inhibition can lead to various downstream effects on cell signaling pathways associated with cancer progression.
In vitro studies have demonstrated that this compound can effectively inhibit c-Met phosphorylation in cellular assays. The mechanism involves competitive inhibition at the ATP-binding site of the kinase .
The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves:
Studies have shown that this compound exhibits potent inhibitory activity against c-Met with IC50 values in the nanomolar range .
The compound is typically a solid at room temperature with moderate solubility in organic solvents like DMSO but limited solubility in water.
It exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. The presence of multiple functional groups allows for potential reactivity in various chemical environments.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has potential applications in:
This compound exemplifies how complex organic molecules can be designed for specific therapeutic targets within modern pharmacology.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0